molecular formula C12H17NO2 B13326093 Methyl 4-amino-5-phenylpentanoate

Methyl 4-amino-5-phenylpentanoate

Cat. No.: B13326093
M. Wt: 207.27 g/mol
InChI Key: GNTXIYNIBVBPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-5-phenylpentanoate: is an organic compound with the molecular formula C12H17NO2 It is a derivative of pentanoic acid, featuring an amino group at the fourth position and a phenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The synthesis of methyl 4-amino-5-phenylpentanoate typically begins with the esterification of 4-amino-5-phenylpentanoic acid. This reaction involves the use of methanol and a strong acid catalyst such as sulfuric acid to produce the ester.

    Amidation: Another method involves the amidation of 4-amino-5-phenylpentanoic acid with methylamine under controlled conditions to yield the desired ester.

Industrial Production Methods:

    Batch Process: In industrial settings, the batch process is commonly used, where the reactants are mixed in a reactor and allowed to react under controlled temperature and pressure conditions.

    Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-amino-5-phenylpentanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine:

  • Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 4-amino-5-phenylbutanoate: Similar structure but with a shorter carbon chain.

    Methyl 4-amino-5-phenylhexanoate: Similar structure but with a longer carbon chain.

    Ethyl 4-amino-5-phenylpentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness:

  • Methyl 4-amino-5-phenylpentanoate is unique due to its specific carbon chain length and the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-amino-5-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-12(14)8-7-11(13)9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTXIYNIBVBPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.